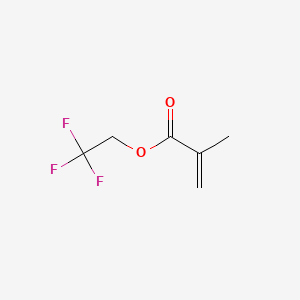![molecular formula C11H12O4 B1197547 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 82944-21-6](/img/structure/B1197547.png)
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through the direct reaction of salicylic acids with acetylenic esters. This reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzo[d][1,3]dioxin-4-one derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzo[d][1,3]dioxin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as an intermediate in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one: Lacks the methoxy group at the 6th position.
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a bromine atom instead of a methoxy group at the 6th position.
6-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a hydroxyl group at the 6th position.
Uniqueness
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82944-21-6 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
6-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9-5-4-7(13-3)6-8(9)10(12)15-11/h4-6H,1-3H3 |
InChI-Schlüssel |
FPXYFNJIMKQVID-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C=C(C=C2)OC)C(=O)O1)C |
Kanonische SMILES |
CC1(OC2=C(C=C(C=C2)OC)C(=O)O1)C |
Key on ui other cas no. |
82944-21-6 |
Synonyme |
2,2-dimethyl-4-oxo-6-methoxybenzo-1,3-dioxin DOMBD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[4-(2H-1,4-benzothiazin-3-yl)piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1197469.png)




![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)







